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Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes to

Tetrahydrothiopyran-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry

and drug discovery. The guide details the synthesis of the key intermediate,

Tetrahydrothiopyran-4-one, and its subsequent conversion to the target nitrile. Included are

detailed experimental protocols, tabulated quantitative data for easy comparison, and process

diagrams to illustrate the synthetic workflows.

Synthesis of the Key Intermediate:
Tetrahydrothiopyran-4-one
The most common and scalable route to Tetrahydrothiopyran-4-one begins with dimethyl 3,3'-

thiodipropanoate. The synthesis is a two-step process involving an intramolecular Dieckmann

condensation followed by acidic hydrolysis and decarboxylation.[1][2]

Synthetic Pathway Overview
The synthesis proceeds as follows:

Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate undergoes an intramolecular

cyclization in the presence of a strong base, such as sodium hydride, to form the cyclic β-

keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
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Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to acidic

hydrolysis, which cleaves the ester group, and subsequent decarboxylation under reflux to

yield the final product, Tetrahydrothiopyran-4-one.

Synthesis of Tetrahydrothiopyran-4-one

Dimethyl 3,3'-thiodipropanoate

Methyl tetrahydro-4-oxo-2H-
thiopyran-3-carboxylate

  1. NaH, THF, Reflux
(Dieckmann Condensation)

Tetrahydrothiopyran-4-one

     2. 10% H₂SO₄, Reflux
(Hydrolysis & Decarboxylation)
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Caption: Synthetic workflow for Tetrahydrothiopyran-4-one.

Quantitative Data for Tetrahydrothiopyran-4-one
Synthesis
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Experimental Protocols for Tetrahydrothiopyran-4-one
Protocol 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate[2]

Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel,

and reflux condenser under an inert atmosphere, add sodium hydride (4.0 g, 100 mmol, 60%

dispersion in mineral oil).

Reagent Preparation: Wash the sodium hydride with anhydrous hexanes to remove the

mineral oil and suspend the dry NaH in 150 mL of anhydrous tetrahydrofuran (THF).

Addition: Dissolve dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in 50 mL of anhydrous

THF. Add this solution dropwise to the stirred sodium hydride suspension at room

temperature over 1 hour.
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Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 1 hour.

Work-up: Cool the mixture to room temperature and quench by the slow addition of 1 M

hydrochloric acid until the pH is between 6 and 7. Extract the aqueous layer with

dichloromethane (3 x 100 mL).

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude product, which can be used

directly in the next step.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-one[2]

Setup: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the

previous step in 150 mL of a 10% aqueous solution of sulfuric acid in a round-bottom flask.

Reaction: Heat the mixture to reflux for approximately 4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the

solution carefully with a suitable base (e.g., sodium bicarbonate) and extract with an organic

solvent such as dichloromethane or ethyl acetate.

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,

filter, and remove the solvent under reduced pressure to yield Tetrahydrothiopyran-4-one.

The crude product can be purified further by vacuum distillation if required.

Synthesis of Tetrahydrothiopyran-4-carbonitrile
from Tetrahydrothiopyran-4-one
The conversion of the ketone intermediate to the target carbonitrile is most reliably achieved

via a three-step sequence: reduction to an alcohol, conversion of the alcohol to a tosylate

leaving group, and subsequent nucleophilic substitution with cyanide.

Synthetic Pathway Overview
This multi-step conversion enhances the electrophilicity of the C4 position, facilitating the

introduction of the nitrile group via an SN2 reaction.
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Conversion to Tetrahydrothiopyran-4-carbonitrile

Tetrahydrothiopyran-4-one

Tetrahydrothiopyran-4-ol
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(Tosylate)

     4. TsCl, Pyridine, DCM
(Tosylation)

Tetrahydrothiopyran-4-carbonitrile

     5. NaCN, DMSO
(Cyanation - Sₙ2)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target nitrile.

Quantitative Data for Tetrahydrothiopyran-4-carbonitrile
Synthesis
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Experimental Protocols for Tetrahydrothiopyran-4-
carbonitrile
Protocol 3: Reduction of Tetrahydrothiopyran-4-one

Setup: Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in methanol in a round-bottom flask and

cool the solution to 0 °C in an ice bath.
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Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred

solution, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting

material.

Work-up: Quench the reaction by the slow addition of water or dilute HCl. Remove the

methanol under reduced pressure.

Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield

Tetrahydrothiopyran-4-ol, which is often pure enough for the next step.

Protocol 4: Tosylation of Tetrahydrothiopyran-4-ol[1][4]

Setup: Dissolve Tetrahydrothiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10

volumes) in a dry flask under an inert atmosphere and cool to 0 °C.

Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl

chloride (TsCl, 1.2 eq).

Reaction: Stir the mixture at 0 °C for 4-6 hours, allowing it to slowly warm to room

temperature. Monitor the reaction progress by TLC.

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to

remove pyridine), saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude tosylate can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/hexanes) if necessary.

Protocol 5: Cyanation of Tetrahydrothiopyran-4-yl Tosylate[5][6][7]

Setup: In a round-bottom flask equipped with a reflux condenser, add sodium cyanide

(NaCN, 1.2 eq) to dimethyl sulfoxide (DMSO).
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Reaction: Heat the stirred suspension to 90-100 °C. Add a solution of Tetrahydrothiopyran-4-

yl 4-methylbenzenesulfonate (1.0 eq) in a minimum amount of DMSO to the heated mixture.

Monitoring: Maintain the reaction at 90-100 °C for 2-6 hours. Monitor the disappearance of

the tosylate by TLC.

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a

large volume of cold water.

Isolation: Extract the aqueous mixture thoroughly with diethyl ether or ethyl acetate (3x).

Combine the organic layers, wash repeatedly with water to remove DMSO, and finally with

brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to afford the

final product, Tetrahydrothiopyran-4-carbonitrile.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a

properly equipped laboratory setting. All reactions, particularly those involving sodium hydride

and sodium cyanide, should be handled with extreme care using appropriate personal

protective equipment and engineering controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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